![molecular formula C14H12Cl2N4O2S B2718379 1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3,4-dichlorophenyl)carbamate CAS No. 477859-65-7](/img/structure/B2718379.png)
1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3,4-dichlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold, such as the one in your query, are of significant interest due to their extensive therapeutic uses . They are often used as synthetic intermediates and promising pharmaceuticals .
Molecular Structure Analysis
The structure of these compounds is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core structure can make specific interactions with different target receptors .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For instance, some similar compounds have shown excellent thermal stabilities .Aplicaciones Científicas De Investigación
Nanoparticle Delivery Systems in Agriculture
Solid lipid nanoparticles and polymeric nanocapsules containing compounds like Carbendazim and tebuconazole, which are structurally similar to the compound , have been used in agriculture. These systems offer advantages like altered release profiles, enhanced transfer to the site of action, reduced environmental and human toxicity, and decreased losses due to leaching or degradation (Campos et al., 2015).
Antitumor and Antifilarial Agents
Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a compound with a similar core structure, exhibited significant antitumor and antifilarial activities. It demonstrated potent growth inhibition of leukemia L1210 cells and showed in vivo activity against adult worms of Acanthocheilonema viteae (Kumar et al., 1993).
Antimicrobial Properties
Compounds derived from similar triazole and thiadiazole structures have shown broad-spectrum antimicrobial activities. This includes antibacterial and antifungal properties, which are valuable in the development of new antimicrobial agents (Sun et al., 2000).
Antimicrobial Activity of Pyridazine Derivatives
Pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines, similar in structure to the compound , have been synthesized and found to possess antimicrobial activity against various microorganisms. This highlights the potential of such compounds in treating microbial infections (El-Mariah et al., 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4O2S/c1-7-12(23-13-17-6-18-20(7)13)8(2)22-14(21)19-9-3-4-10(15)11(16)5-9/h3-6,8H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZIGOPXCOHSLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(C)OC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
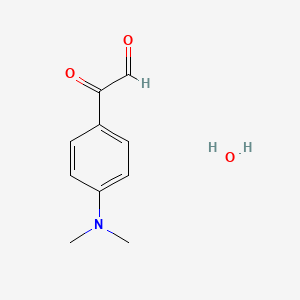
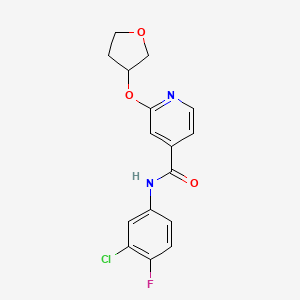
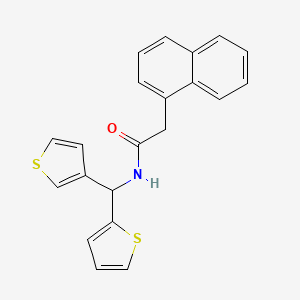
![5-(2-chlorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2718305.png)
![3-(2-oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2718306.png)
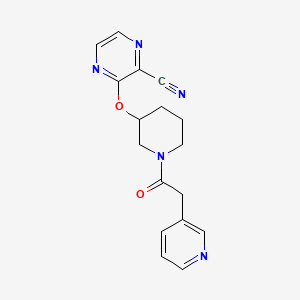
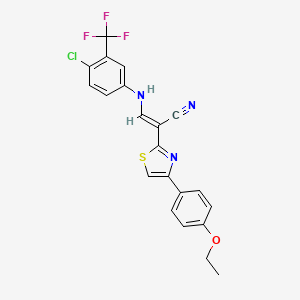
![N6-(3-(1H-imidazol-1-yl)propyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2718309.png)
![1-(3,4a,5,7,8,8a-Hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)-2-chloroethanone](/img/structure/B2718310.png)
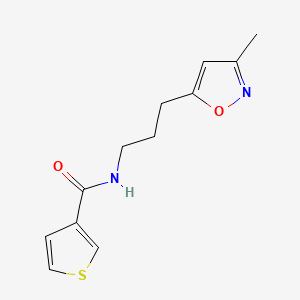
![N-[(2-chlorophenyl)methyl]-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide](/img/structure/B2718315.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2718316.png)
![Oxiran-2-yl-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2718318.png)
![6-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2718319.png)
